N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]
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Overview
Description
N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated phenylene core with hydroxy and cyanophenyl urea substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] typically involves multi-step organic reactions. One common method includes the bromination of a hydroxy-phenylene precursor, followed by the introduction of cyanophenyl urea groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine-substituted phenylene compounds, and various substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of cyanophenyl and urea groups contributes to its bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] involves its interaction with specific molecular targets. The bromine and hydroxy groups facilitate binding to enzymes and receptors, while the cyanophenyl urea moieties contribute to its overall bioactivity. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Chloro-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea]
- N,N’-(2-Bromo-5-methoxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea]
- N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-methylphenyl)urea]
Uniqueness
N,N’-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N’-(4-cyanophenyl)urea] stands out due to the presence of both bromine and hydroxy groups on the phenylene core, which enhances its reactivity and potential for diverse applications. The cyanophenyl urea groups further contribute to its unique chemical and biological properties, making it a versatile compound for research and industrial use.
Properties
CAS No. |
188773-36-6 |
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Molecular Formula |
C22H15BrN6O3 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
1-[2-bromo-4-[(4-cyanophenyl)carbamoylamino]-5-hydroxyphenyl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C22H15BrN6O3/c23-17-9-19(29-22(32)27-16-7-3-14(12-25)4-8-16)20(30)10-18(17)28-21(31)26-15-5-1-13(11-24)2-6-15/h1-10,30H,(H2,26,28,31)(H2,27,29,32) |
InChI Key |
UFVVHXBKFWMWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC(=C(C=C2Br)NC(=O)NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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